molecular formula C46H82NO7P B145012 PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) CAS No. 132213-85-5

PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B145012
M. Wt: 792.1 g/mol
InChI Key: QQQQNYAHSSIZBU-HIQXTUQZSA-N
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Description

Structural Characterization

The structural properties of cytochrome c oxidase's transient oxygen intermediate, specifically the PCO/O2 compound, have been a subject of interest due to their elusive nature. A study has utilized resonance Raman spectroscopy to investigate this compound, revealing an oxygen isotope-sensitive band that provides insights into the cleavage of the O-O bond, resulting in a Fe4+ O2- structure. This finding is significant as it helps to unify the understanding of the equilibrium analogues of the PR intermediate in cytochrome c oxidase .

Synthesis Analysis

Synthesis of lead complexes with phthalocyanine derivatives has been achieved by reacting metal-free phthalocyanines with lead acetate in n-pentanol. The resulting compounds exhibit a nonplanar structure and form pseudo-double-decker supramolecular structures in the crystals, characterized by strong ring-ring pi-pi interactions. The synthesis process has been successful in creating racemic mixtures of these lead complexes, which have been further analyzed through single-crystal X-ray diffraction, revealing decreased molecular symmetry and strong intermolecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized lead complex, specifically Pb[Pc(alpha-OC5H11)4], has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system and displays a unique supramolecular structure with significant ring-to-ring separation and pi-pi interactions. This structural analysis contributes to the understanding of the molecular symmetry and the interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions of the synthesized lead complexes have been explored through various spectroscopic characterizations, including NMR, which revealed chemical inequivalence in the methyl protons of the side chains. Electrochemical studies have also been conducted, with cyclic voltammetry and differential pulse voltammetry methods uncovering one-electron oxidations and reductions. These reactions are crucial for understanding the electrochemical properties of the synthesized complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the K3PCr4O16 crystal structure have been analyzed, providing a second example of a quaternary phosphorus in a finite anion. The crystal is monoclinic with specific unit cell dimensions and features a central PO4 tetrahedron sharing corners with CrO4 tetrahedra. This unique geometrical configuration of the PCr4O16 anion has been elucidated with a final R value of 0.055, contributing to the knowledge of phosphochromic anions and their properties .

Scientific Research Applications

Results:

Studies have shown that alterations in the levels of PC(O-16:0/22:6) can affect the integrity of the myelin sheath and influence the progression of diseases like multiple sclerosis .

Lipidomics

Results:

This has enabled the identification of specific lipid species as potential biomarkers for diseases and has provided insights into lipid metabolism .

Membrane Biophysics

Results:

Research has revealed that the presence of PC(O-16:0/22:6) in membranes can significantly affect membrane structure and function .

Drug Delivery

Results:

Studies have demonstrated that these systems can improve the bioavailability and efficacy of drugs, reducing side effects .

Nutrition and Metabolism

Results:

Findings suggest that higher levels of PC(O-16:0/22:6) correlate with improved lipid metabolism and may have protective effects against cardiovascular diseases .

Cell Signaling

Results:

Research indicates that PC(O-16:0/22:6) can modulate signaling pathways, influencing cellular responses to various stimuli .

Cardiovascular Research

Results:

Findings have indicated that PC(O-16:0/22:6) can influence lipid accumulation in arterial walls and modulate inflammatory responses, which are key factors in atherosclerosis .

Oncology

Results:

Studies suggest that PC(O-16:0/22:6) may affect the susceptibility of cancer cells to chemotherapeutic agents and influence tumor progression .

Immunology

Results:

Research has shown that PC(O-16:0/22:6) is involved in the modulation of immune responses and may play a role in the development of autoimmune diseases .

Dermatology

Results:

The presence of PC(O-16:0/22:6) has been associated with improved skin barrier properties and reduced inflammatory responses in skin conditions .

Ophthalmology

Results:

It has been found that PC(O-16:0/22:6) can affect visual function and may be beneficial in preventing or treating eye diseases like macular degeneration .

Reproductive Biology

Results:

Data suggests that PC(O-16:0/22:6) can impact sperm functionality and is linked to better reproductive health outcomes .

Analytical Chemistry

Results:

Such analyses have led to the discovery of lipid biomarkers for diseases and have enhanced our understanding of lipid metabolism and function .

Environmental Toxicology

Results:

These studies help in identifying the molecular mechanisms of toxicity and the impact of environmental stressors on living organisms .

Veterinary Medicine

Results:

Results indicate that such diets can improve the overall health and productivity of animals .

Plant Sciences

Results:

Findings contribute to the development of stress-resistant plant varieties and enhance crop yield and quality .

Cosmetics and Dermatology

Results:

Products containing PC(O-16:0/22:6) have been shown to improve skin barrier function and reduce signs of aging .

Food Science

Results:

Such fortification has been found to improve the omega-3 fatty acid content of foods, making them healthier for consumption .

properties

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQNYAHSSIZBU-HIQXTUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849535
Record name (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

CAS RN

132213-85-5
Record name (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Jia, R Li, X Wu, L Liu, S Liu, L Shi - Food Chemistry, 2021 - Elsevier
Cold chain (−20 C) is one of the main transportation methods for storage of Tan sheep products. Lipids (66) in seven subclasses involved in sphingolipid, glycerophospholipid and fatty …
Number of citations: 23 www.sciencedirect.com
C Trevena - 2020 - mspace.lib.umanitoba.ca
The human metabolome represents a largely unexplored area with respect to prediction of disease. I have conducted a targeted study of metabolic compounds in the human …
Number of citations: 3 mspace.lib.umanitoba.ca
L Cedillo - 2022 - search.proquest.com
Biguanides, including the world’s most commonly prescribed drug for type 2 diabetes, metformin, not only lower blood sugar, but also promote longevity in preclinical models. …
Number of citations: 2 search.proquest.com
H Ji, C Liu, N Tong, N Song, B Xu, C Zhao… - Toxicology …, 2021 - academic.oup.com
Air Potato Yam is widely used in the treatment of many conditions such as cancer, inflammation, and goiter. Diosbulbin B (DIOB) is the primary active component of Air Potato Yam, and …
Number of citations: 8 academic.oup.com
C Du, Z Li, J Zhang, N Yin, L Tang, J Li, J Sun… - Food Science and …, 2023 - Elsevier
Accumulating evidence suggests that the gut microbiota plays an important role in the pathogenesis of inflammatory bowel disease (IBD). Carnosic acid (CA) is a major antioxidant …
Number of citations: 3 www.sciencedirect.com

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